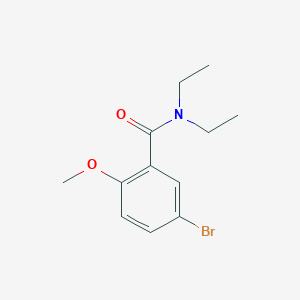
N-(2-hydroxypropyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxypropyl)-4-methylbenzamide, also known as HMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. HMB is a derivative of the amino acid leucine and is known to have several biochemical and physiological effects on the body.
作用机制
The mechanism of action of N-(2-hydroxypropyl)-4-methylbenzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. N-(2-hydroxypropyl)-4-methylbenzamide has also been shown to inhibit the activity of enzymes that break down muscle proteins, such as the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-4-methylbenzamide has several biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and enhance muscle recovery after exercise. N-(2-hydroxypropyl)-4-methylbenzamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its muscle-building effects.
实验室实验的优点和局限性
N-(2-hydroxypropyl)-4-methylbenzamide has several advantages for lab experiments, such as its ability to enhance muscle protein synthesis and reduce muscle protein breakdown. However, there are also some limitations to using N-(2-hydroxypropyl)-4-methylbenzamide in lab experiments. For example, the optimal dosage and duration of N-(2-hydroxypropyl)-4-methylbenzamide supplementation are not well-established, and there is a lack of standardized methods for measuring muscle protein synthesis and breakdown.
未来方向
There are several future directions for research on N-(2-hydroxypropyl)-4-methylbenzamide. One area of interest is in the potential use of N-(2-hydroxypropyl)-4-methylbenzamide in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia. Another area of research is in the optimization of N-(2-hydroxypropyl)-4-methylbenzamide supplementation protocols, such as determining the optimal dosage and duration of supplementation. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxypropyl)-4-methylbenzamide and its potential interactions with other supplements and medications.
Conclusion:
In conclusion, N-(2-hydroxypropyl)-4-methylbenzamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. N-(2-hydroxypropyl)-4-methylbenzamide has been found to have anabolic effects on muscle tissue and may have potential therapeutic applications in the treatment of muscle wasting diseases. While there are some limitations to using N-(2-hydroxypropyl)-4-methylbenzamide in lab experiments, there are also several future directions for research that could help to optimize its use and better understand its mechanism of action.
合成方法
N-(2-hydroxypropyl)-4-methylbenzamide can be synthesized through a simple chemical reaction between 4-methylbenzoic acid and 2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is then purified through various methods, such as recrystallization, to obtain pure N-(2-hydroxypropyl)-4-methylbenzamide.
科学研究应用
N-(2-hydroxypropyl)-4-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant research areas is in the field of muscle biology, where N-(2-hydroxypropyl)-4-methylbenzamide has been shown to have anabolic effects. N-(2-hydroxypropyl)-4-methylbenzamide has been found to enhance muscle protein synthesis and reduce muscle protein breakdown, leading to increased muscle mass and strength. N-(2-hydroxypropyl)-4-methylbenzamide has also been studied for its potential use in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
N-(2-hydroxypropyl)-4-methylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-10(6-4-8)11(14)12-7-9(2)13/h3-6,9,13H,7H2,1-2H3,(H,12,14) |
InChI 键 |
NHVKSUKFAMAWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)